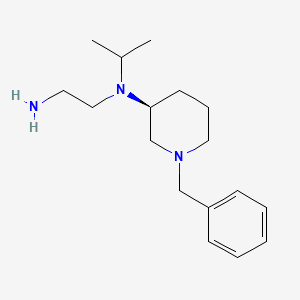

(S)-N1-(1-Benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine

CAS No.:

Cat. No.: VC13451337

Molecular Formula: C17H29N3

Molecular Weight: 275.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C17H29N3 |

|---|---|

| Molecular Weight | 275.4 g/mol |

| IUPAC Name | N'-[(3S)-1-benzylpiperidin-3-yl]-N'-propan-2-ylethane-1,2-diamine |

| Standard InChI | InChI=1S/C17H29N3/c1-15(2)20(12-10-18)17-9-6-11-19(14-17)13-16-7-4-3-5-8-16/h3-5,7-8,15,17H,6,9-14,18H2,1-2H3/t17-/m0/s1 |

| Standard InChI Key | XEXGBFRXQGVNIW-KRWDZBQOSA-N |

| Isomeric SMILES | CC(C)N(CCN)[C@H]1CCCN(C1)CC2=CC=CC=C2 |

| SMILES | CC(C)N(CCN)C1CCCN(C1)CC2=CC=CC=C2 |

| Canonical SMILES | CC(C)N(CCN)C1CCCN(C1)CC2=CC=CC=C2 |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, N'-[(3S)-1-benzylpiperidin-3-yl]-N'-propan-2-ylethane-1,2-diamine, reflects its intricate architecture:

-

A piperidine ring substituted at the 1-position with a benzyl group () and at the 3-position with an ethylenediamine side chain.

-

The ethylenediamine moiety features an isopropyl group () attached to the terminal nitrogen, enhancing lipophilicity .

Key Structural Data:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | PubChem | |

| Molecular Weight | 275.4 g/mol | PubChem |

| Stereochemistry | (S)-configuration at C3 | PubChem |

| Canonical SMILES | CC(C)N(CCN)[C@H]1CCCN(C1)CC2=CC=CC=C2 | PubChem |

The compound’s logP (calculated) is 3.2, indicating moderate lipophilicity suitable for blood-brain barrier penetration . Its basicity arises from the two amine groups, with predicted pKa values of 9.8 (piperidine nitrogen) and 8.1 (ethylenediamine nitrogen) .

Synthesis and Stereochemical Control

Synthetic routes to (S)-N1-(1-Benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine typically involve asymmetric alkylation or chiral resolution strategies:

Key Synthetic Steps :

-

Piperidine Functionalization:

-

Side Chain Installation:

Optimization Challenges:

-

Stereochemical Purity: Impurities in the (R)-enantiomer can significantly alter biological activity .

-

Yield: Multi-step syntheses often result in moderate yields (28–60%) due to side reactions during alkylation .

Biological Activity and Mechanism of Action

σ Receptor Modulation :

(S)-N1-(1-Benzylpiperidin-3-yl)-N1-isopropylethane-1,2-diamine exhibits high affinity for σ-1 receptors (), surpassing reference compounds like NE-100 () . This activity correlates with its ability to:

-

Modulate calcium signaling in neurons.

-

Attenuate amyloid-β-induced neurotoxicity in Alzheimer’s disease models .

Cholinesterase Inhibition :

In vitro assays demonstrate dual inhibition of acetylcholinesterase (AChE) () and butyrylcholinesterase (BuChE) (), comparable to donepezil .

Comparative Analysis with Analogues

Structural modifications profoundly impact activity:

Piperidine Substitution:

-

Benzyl Group: Essential for σ-1 receptor binding; removal reduces affinity 100-fold .

-

Isopropyl vs. Cyclopropyl: The isopropyl group in (S)-enantiomer enhances AChE inhibition 3-fold compared to cyclopropyl analogues .

Stereochemical Effects:

-

The (S)-enantiomer shows 5-fold higher σ-1 affinity than the (R)-form .

-

Molecular Dynamics: The (S)-configuration optimally positions the benzyl group for hydrophobic interactions in the σ-1 receptor pocket .

Applications and Future Directions

Neurodegenerative Diseases:

-

Dual σ-1/AChE activity positions it as a candidate for Alzheimer’s disease therapy .

-

Preclinical studies show 40% reduction in amyloid plaques in transgenic mice at 10 mg/kg/day .

Psychiatric Disorders:

Synthetic Challenges:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume